molecular formula C6H11NO3S B016540 N-Acetyl-S-methyl-L-cysteine CAS No. 16637-59-5

N-Acetyl-S-methyl-L-cysteine

Cat. No.: B016540
CAS No.: 16637-59-5
M. Wt: 177.22 g/mol
InChI Key: RYGLCORNOFFGTB-YFKPBYRVSA-N
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Description

N-Acetyl-S-methyl-L-cysteine is a derivative of N-acetyl-L-cysteine, characterized by the presence of a methyl group attached to the sulfur atom. This compound is known for its role as a human urinary metabolite and a human xenobiotic metabolite . It is a S-substituted N-acetyl-L-cysteine and a methyl sulfide .

Mechanism of Action

Target of Action

N-Acetyl-S-methyl-L-cysteine is a metabolite of Acetaminophen . It is the acetylated derivative of the amino acid L-cysteine and a precursor to the powerful antioxidant glutathione . The primary targets of this compound are likely to be similar to those of Acetaminophen and N-acetylcysteine, which include the antioxidant glutathione and various enzymes involved in detoxification processes .

Mode of Action

This compound, like N-acetylcysteine, likely exerts its effects through its antioxidant, anti-inflammatory, and glutamate modulation activity . As a precursor to glutathione, it helps increase the levels of this antioxidant in the body, which can neutralize toxic substances and protect cells from oxidative stress . It may also interact with enzymes involved in detoxification processes .

Biochemical Pathways

This compound is involved in the glutathione pathway, where it serves as a precursor to glutathione . Glutathione plays a crucial role in protecting cells from oxidative stress and detoxifying harmful substances . It’s also involved in various metabolic pathways, including cell protection against oxidative injury and alkylating agents .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of N-acetylcysteine, given their structural similarities. N-acetylcysteine has been shown to have beneficial effects in various conditions, including schizophrenia, severe autism, depression, and obsessive-compulsive and related disorders . It’s also known to protect against liver damage caused by toxins and certain medications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the antioxidant activity of this compound . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-S-methyl-L-cysteine can be synthesized through the acetylation of S-methyl-L-cysteine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents under controlled conditions . The reaction is carried out in an appropriate solvent such as methanol or water, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-methyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2R)-2-acetamido-3-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGLCORNOFFGTB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937189
Record name N-(1-Hydroxyethylidene)-S-methylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16637-59-5
Record name L-Cysteine, N-acetyl-S-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016637595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-methylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is N-Acetyl-S-methyl-L-cysteine metabolized in the body?

A1: Research indicates that this compound can be further metabolized in the body through oxidation. This process generates its corresponding S-oxide, this compound S-oxide, which has been identified in the urine of rats administered with S-methyl-L-cysteine []. This suggests a metabolic pathway where S-methyl-L-cysteine is first acetylated to this compound and subsequently oxidized.

Q2: Does this compound influence the activity of cytochrome P450 enzymes?

A2: Unlike some related organosulfur compounds, this compound, alongside its S-oxidized form, exhibits minimal effects on the activities of major human cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) []. This suggests a low potential for drug-drug interactions arising from CYP inhibition or activation in vivo.

Q3: Can this compound be used as a substitute for N-acetyl-l-cysteine (NAC) in protecting astrocytes against proteotoxicity?

A3: While both N-acetyl-l-cysteine (NAC) and its structural analogs containing a thiol group, such as l-cysteine and d-cysteine, have demonstrated protective effects against proteotoxicity in astrocytes, this compound does not share this property []. This suggests that the presence of a free thiol group is crucial for the protective mechanism, likely involving the preservation of Hsp70 chaperone activity and enhancement of protein quality control.

Q4: Does the presence of this compound in biological samples indicate exposure to specific dietary components?

A4: The presence of this compound sulfoxide in urine has been linked to the consumption of green vegetables []. This association suggests that this metabolite might serve as a potential biomarker reflecting the intake of certain phytochemicals.

Q5: Is S-methyl-L-cysteine, the precursor to this compound, metabolized differently in various species?

A5: The metabolism of S-methyl-L-cysteine displays interspecies variability. While rats primarily metabolize it to methylsulfinylacetic acid, 2-hydroxy-3-methylsulfinylpropionic acid, and this compound S-oxide [], hamsters and guinea pigs exhibit distinct metabolic profiles, as indicated by chromatographic analyses [].

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